11-Mercaptoundecyl trifluoroacetate

Catalog No.
S962690
CAS No.
138524-05-7
M.F
C13H23F3O2S
M. Wt
300.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Mercaptoundecyl trifluoroacetate

CAS Number

138524-05-7

Product Name

11-Mercaptoundecyl trifluoroacetate

IUPAC Name

11-sulfanylundecyl 2,2,2-trifluoroacetate

Molecular Formula

C13H23F3O2S

Molecular Weight

300.38

InChI

InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2

InChI Key

YOZNBMSWVPXLKM-UHFFFAOYSA-N

SMILES

C(CCCCCOC(=O)C(F)(F)F)CCCCCS
  • Self-assembled Monolayers (SAMs)

    11-MUT can form ordered assemblies on metal surfaces due to the strong affinity of the thiol group to metals and the ability of the trifluoroacetate group to tailor the surface properties []. These self-assembled monolayers (SAMs) are used to modify the surface chemistry of metals for applications in sensors, electronics, and biomaterials [].

  • Drug Delivery Systems

    The ability of 11-MUT to bind to both metals and biological molecules makes it a potential candidate for drug delivery systems. The molecule can be designed to carry a drug molecule and target it to specific cells or tissues [].

11-Mercaptoundecyl trifluoroacetate is a thiol compound characterized by a long carbon chain and a trifluoroacetate functional group. Its chemical structure includes a mercapto group (-SH) attached to an undecyl chain (11 carbon atoms), which is further esterified with trifluoroacetic acid. This compound is notable for its ability to form self-assembled monolayers on various substrates, making it of interest in materials science and nanotechnology.

Involving 11-mercaptoundecyl trifluoroacetate include:

  • Ester Hydrolysis: The ester bond in 11-mercaptoundecyl trifluoroacetate can undergo hydrolysis in the presence of water or bases, leading to the release of trifluoroacetic acid and the corresponding thiol.
  • Self-Assembly: When deposited on surfaces, it can undergo self-assembly to form organized monolayers, which can be characterized using techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) .

While specific biological activities of 11-mercaptoundecyl trifluoroacetate are not extensively documented, thiol compounds are generally known for their roles in biological systems, including:

  • Antioxidant Properties: Thiols can act as antioxidants by donating electrons to reactive oxygen species.
  • Cellular Interactions: The ability to form self-assembled monolayers suggests potential applications in biosensing and drug delivery systems, where interactions with biomolecules are crucial .

The synthesis of 11-mercaptoundecyl trifluoroacetate typically involves the following steps:

  • Preparation of Thiol: Starting from undecylenic acid or similar precursors, the thiol group is introduced through thiolation reactions.
  • Esterification: The thiol is then reacted with trifluoroacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the ester linkage .
  • Purification: The product is purified through techniques such as column chromatography or recrystallization.

11-Mercaptoundecyl trifluoroacetate has several applications, including:

  • Surface Modification: Used to create functionalized surfaces for sensors and biosensors.
  • Nanotechnology: Its ability to form stable monolayers makes it suitable for applications in nanofabrication and material science.
  • Drug Delivery Systems: Potential use in targeted drug delivery due to its biocompatibility and ability to interact with biological molecules.

Studies involving 11-mercaptoundecyl trifluoroacetate often focus on its interactions with various biomolecules and materials. For instance:

  • Self-Assembled Monolayers: Research has shown that these monolayers can influence the adsorption of proteins and other biomolecules, potentially affecting cellular behavior .
  • Chemical Reactivity: Investigations into its reactivity with metal surfaces reveal insights into its potential for catalysis and sensor development .

Several compounds share structural similarities with 11-mercaptoundecyl trifluoroacetate, each exhibiting unique properties:

Compound NameStructure/Functional GroupUnique Features
11-Mercaptoundecanoic AcidThiol group with a decanoic acid tailSimpler structure; lacks ester functionality
12-Mercaptododecyl TrifluoroacetateThiol group with a dodecyl chainLonger carbon chain; potential for different properties
11-Mercapto-1-undeceneThiol group with a double bondUnsaturated; different reactivity profile

These compounds are compared based on their carbon chain length, functional groups, and reactivity, highlighting how 11-mercaptoundecyl trifluoroacetate's unique trifluoroacetate group enhances its applications in surface chemistry and material science.

XLogP3

5.7

Wikipedia

11-Sulfanylundecyl trifluoroacetate

Dates

Modify: 2024-04-14

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